Tert-butyl2-fluorocyclohexane-1-carboxylate
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Overview
Description
Tert-butyl 2-fluorocyclohexane-1-carboxylate is an organic compound with the molecular formula C11H19FO2. It is a derivative of cyclohexane, where a fluorine atom is attached to the second carbon, and a tert-butyl ester group is attached to the first carbon. This compound is used as a building block in organic synthesis and has applications in various fields, including material science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluorocyclohexane-1-carboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method includes the reaction of 2-fluorocyclohexanone with tert-butyl alcohol in the presence of an acid catalyst to form the desired ester .
Industrial Production Methods
the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-fluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorocyclohexanone or 2-fluorocyclohexane carboxylic acid.
Reduction: Formation of 2-fluorocyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Tert-butyl 2-fluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of tert-butyl 2-fluorocyclohexane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 2-fluorocyclohexane-1-carboxylate
Uniqueness
Tert-butyl 2-fluorocyclohexane-1-carboxylate is unique due to the presence of both a fluorine atom and a tert-butyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C11H19FO2 |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
tert-butyl 2-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19FO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
KRKYSFHPHGDPAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1F |
Origin of Product |
United States |
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